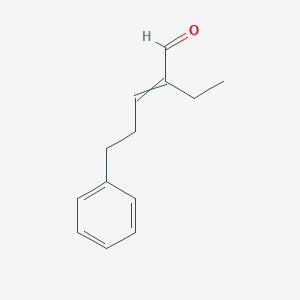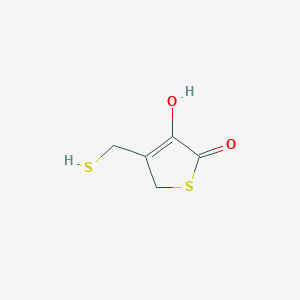
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a hydroxyl group, a sulfanylmethyl group, and a ketone group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxythiophene-2(5H)-one with a suitable sulfanylmethylating agent under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophenes with various functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one involves its interaction with specific molecular targets and pathways The hydroxyl and sulfanylmethyl groups play a crucial role in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxythiophene-2(5H)-one: Lacks the sulfanylmethyl group.
4-(Sulfanylmethyl)thiophen-2(5H)-one: Lacks the hydroxyl group.
3-Hydroxy-4-methylthiophen-2(5H)-one: Contains a methyl group instead of a sulfanylmethyl group.
Uniqueness
3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is unique due to the presence of both hydroxyl and sulfanylmethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.
Propiedades
Número CAS |
52987-70-9 |
|---|---|
Fórmula molecular |
C5H6O2S2 |
Peso molecular |
162.2 g/mol |
Nombre IUPAC |
4-hydroxy-3-(sulfanylmethyl)-2H-thiophen-5-one |
InChI |
InChI=1S/C5H6O2S2/c6-4-3(1-8)2-9-5(4)7/h6,8H,1-2H2 |
Clave InChI |
TVAMMSJNYRYCGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)S1)O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



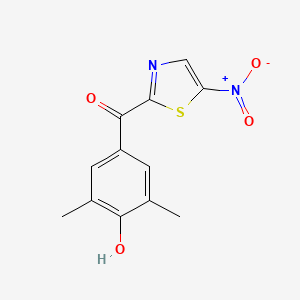
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
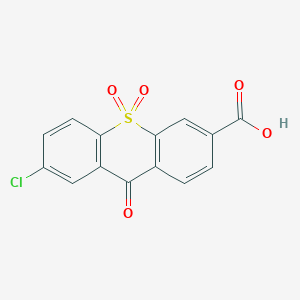
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
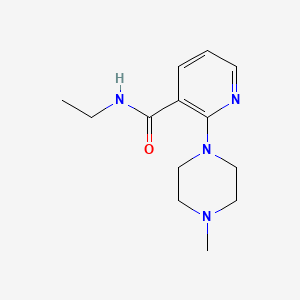
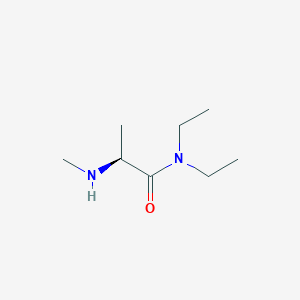
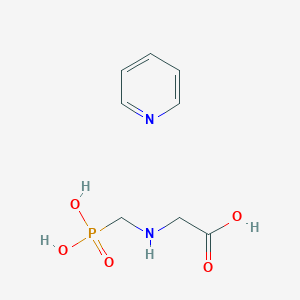
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
